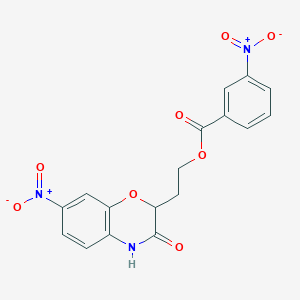

2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 3-nitrobenzenecarboxylate

Description

Properties

IUPAC Name |

2-(7-nitro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O8/c21-16-14(28-15-9-12(20(25)26)4-5-13(15)18-16)6-7-27-17(22)10-2-1-3-11(8-10)19(23)24/h1-5,8-9,14H,6-7H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOONTHDXHDAOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common method is the reaction of 7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with 3-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps such as recrystallization or chromatography are also employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety in the compound can undergo hydrolysis or aminolysis under basic or acidic conditions:

-

Hydrolysis : Lithium hydroxide in aqueous THF/methanol at 0–25°C converts esters to carboxylic acids . For example, methyl ester 14 was hydrolyzed to its acid precursor using this method .

-

Aminolysis : Reaction with amines (e.g., piperazines) in polar aprotic solvents like DMF or THF, using triethylamine as a base, replaces the ester group with an amide. This is exemplified in the synthesis of PARP1 inhibitors .

Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Hydrolysis | LiOH | THF/H₂O | 0–25°C | 85–90% | |

| Aminolysis | Amine, Et₃N | DMF | 25–80°C | 60–75% |

Functionalization via Mesylation and Displacement

The primary alcohol (if generated via ester hydrolysis) can be activated for nucleophilic substitution:

-

Mesylation : Methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane convert alcohols to mesylates . For instance, compound 20a/20b was mesylated to 21a/21b .

-

Displacement : Mesylates react with nucleophiles like N-methylpiperazine or pyrimidinyl-piperazine in DMF at 50–80°C .

Example Pathway :

-

Hydrolysis of ethyl ester → carboxylic acid.

-

Reduction to alcohol (not directly reported but plausible via LiAlH₄).

-

Mesylation → mesylate intermediate.

-

Displacement with amine → secondary/tertiary amine product.

Cyclization Reactions

Heating in the presence of acids (e.g., HCl, p-toluenesulfonic acid) or bases (e.g., K₂CO₃) can induce cyclization. For example:

Key Conditions :

Reduction of Nitro Groups

Though not explicitly documented for this compound, nitro groups in analogous benzoxazines are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl . For example, nitro derivatives 15 and 16 were reduced to amines 17 and 18 .

Typical Conditions :

Knoevenagel Condensation

The 3-oxo group in the benzoxazine core may participate in condensations with aldehydes. For instance, compound 49 was synthesized via Knoevenagel reaction between 4 and 4-hydroxybenzaldehyde .

Conditions :

Stability Under Thermal and Acidic Conditions

The compound’s stability is influenced by:

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzoxazines, including the target compound, exhibit a range of biological activities:

- Antimicrobial Properties : Compounds similar to 2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 3-nitrobenzenecarboxylate have shown effectiveness against various bacterial strains. For instance, studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes .

- Anticancer Activity : The compound's structure suggests potential anticancer properties. Benzoxazine derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Research has indicated that certain benzoxazine derivatives can reduce inflammation markers in vitro, making them candidates for developing anti-inflammatory drugs .

Synthetic Pathways

The synthesis of this compound typically involves the following steps:

- Formation of Benzoxazine Core : The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.

- Nitration : Subsequent nitration introduces the nitro group at the 7-position of the benzoxazine ring.

- Esterification : The final product is obtained through esterification with 3-nitrobenzenecarboxylic acid derivatives.

Case Studies

Several studies have highlighted the applications of similar compounds:

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzoxazine Derivatives

Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) :

- Substituents: Chloro at position 6, benzyl at position 3.

- Elemental Analysis: Calcd. C 46.18%, H 4.23%, N 4.90%; Found C 46.42%, H 4.11%, N 5.07% .

- Reactivity: Chloro groups are moderately electron-withdrawing but less deactivating than nitro, allowing regioselective formylation at position 7 under Vilsmeier-Haack conditions .

Ethyl 2-(4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (7g) :

Nitro-Substituted Analogs

- 2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-Fluorobenzenecarboxylate: Substituents: Chloro on benzoxazine, fluorobenzene on the ester.

Methyl (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate :

Thiazine vs. Benzoxazine Derivatives

- Ethyl 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate: Replaces oxygen in the oxazine ring with sulfur (thiazine).

Physicochemical and Reactivity Trends

Table 1: Key Properties of Selected Compounds

*Estimated based on analogs.

Reactivity Insights:

- Nitro Groups : The 7-nitro and 3-nitrobenzenecarboxylate substituents in the target compound likely deactivate the aromatic ring toward electrophilic attacks, contrasting with chloro- or methyl-substituted analogs that permit regioselective modifications (e.g., formylation at position 7) .

- Ester Stability : The 3-nitrobenzenecarboxylate ester is expected to exhibit higher hydrolytic stability compared to aliphatic esters (e.g., ethyl or methyl) due to resonance stabilization of the nitro group .

Biological Activity

The compound 2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 3-nitrobenzenecarboxylate is a derivative of the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molar mass of approximately 302.28 g/mol . The compound features a benzoxazine core, which is known for its stability and reactivity in biological systems.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines, including the target compound, exhibit significant antimicrobial properties. A study highlighted that certain benzoxazine derivatives showed activity against various bacterial strains, suggesting potential as antibiotic agents . The presence of nitro groups in the structure enhances the electron-withdrawing capability, which may contribute to increased antimicrobial efficacy.

Anticancer Properties

Several studies have demonstrated the anticancer potential of benzoxazine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways . The target compound's ability to inhibit tumor growth warrants further investigation into its role as a chemotherapeutic agent.

Anti-inflammatory Effects

Benzoxazine derivatives have also been noted for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation . This activity could be beneficial in treating chronic inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative damage and apoptosis in cancer cells.

- Cell Signaling Modulation : The interaction with various signaling pathways can alter cell proliferation and survival rates.

Case Studies

A notable case study involved the evaluation of a related benzoxazine derivative in a clinical setting where it demonstrated significant tumor reduction in animal models . This study emphasized the need for further clinical trials to ascertain the efficacy and safety of such compounds in human subjects.

Data Summary

Q & A

Q. Example Workflow :

- Step 1 : Identify outliers in dose-response curves.

- Step 2 : Validate assay protocols (e.g., cell line viability).

- Step 3 : Cross-reference with structural analogs (e.g., ).

Advanced Question: What crystallographic challenges arise from nitro groups?

Methodological Answer:

Nitro groups can complicate refinement due to:

Q. Mitigation Strategy :

- Collect high-resolution data (≤0.9 Å).

- Apply TWIN commands in SHELXL if twinning is detected.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.